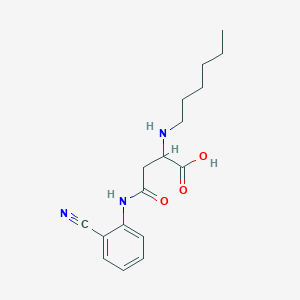

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-cyanoanilino)-2-(hexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-2-3-4-7-10-19-15(17(22)23)11-16(21)20-14-9-6-5-8-13(14)12-18/h5-6,8-9,15,19H,2-4,7,10-11H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKUTCBQAIPCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves the reaction of 2-cyanophenylamine with hexylamine and a suitable carbonyl compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features allow it to modulate biological pathways, making it a candidate for therapeutic applications.

Recent studies have highlighted the anticancer properties of compounds similar to 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid. For instance, research indicates significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-549 | 22.09 |

| This compound | MCF-7 | 6.40 |

| Doxorubicin | A-549 | 9.18 |

| Doxorubicin | MCF-7 | 15.06 |

These findings suggest that this compound may inhibit cell viability in a dose-dependent manner, offering potential therapeutic benefits in cancer treatment.

Enzyme Interactions

The unique functional groups within the compound enhance its binding affinity to various enzymes, which can be pivotal in studying enzyme interactions and protein binding dynamics. This aspect is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Industrial Applications

In addition to its research applications, this compound may find use in industrial settings for the production of advanced materials, including polymers and coatings that require specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Differences

Lipophilicity and Bioavailability: The hexylamino group in the target compound significantly increases lipophilicity compared to shorter-chain substituents (e.g., ethyl or methyl groups in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the methylidene group in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid introduces rigidity and planar geometry, favoring crystal packing via O–H∙∙∙O hydrogen bonds .

This contrasts with the electron-donating 4-acetylphenyl group in , which may stabilize resonance structures in amide bonds. The 2-aminophenyl substituent in 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid enables dual hydrogen-bond donor capacity, making it a candidate for metabolic pathway modulation .

Biological Activities: Compounds with acetylphenyl () or hydroxyphenyl () groups exhibit anti-inflammatory and antimicrobial activities, attributed to their ability to disrupt bacterial membranes or inhibit cyclooxygenase enzymes.

Biological Activity

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both cyano and amino functional groups, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 317.4 g/mol

- CAS Number : 1048005-55-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with hexylamine and a suitable carbonyl compound under controlled conditions. Common solvents include ethanol and methanol, with acid or base catalysts facilitating the formation of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano and amino groups enhance binding affinity, which may modulate various biological pathways. This interaction is crucial for its potential applications in pharmacology and biochemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related compounds demonstrated IC values in the low micromolar range against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 4h | A-549 | 22.09 |

| 4h | MCF-7 | 6.40 |

| Doxorubicin | A-549 | 9.18 |

| Doxorubicin | MCF-7 | 15.06 |

These findings suggest that similar compounds may offer therapeutic benefits in cancer treatment by inhibiting cell viability in a dose-dependent manner .

Mechanism of Antioxidant Activity

In addition to anticancer properties, the compound's structure may confer antioxidant activity. Studies have shown that compounds with similar functional groups can scavenge free radicals effectively, suggesting that this compound could be explored for its potential antioxidant effects in biological systems .

Research Applications

The compound has several promising applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing new pharmaceuticals.

- Biological Studies : It can be utilized in assays to study enzyme interactions and protein binding.

- Material Science : The unique properties of this compound make it suitable for developing advanced materials with specific characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.